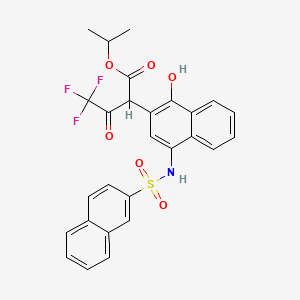
Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-(naphthalene-2-sulfonamido)naphthalen-2-yl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-(naphthalene-2-sulfonamido)naphthalen-2-yl)-3-oxobutanoate is a useful research compound. Its molecular formula is C27H22F3NO6S and its molecular weight is 545.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-(naphthalene-2-sulfonamido)naphthalen-2-yl)-3-oxobutanoate is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H26F3NO6S |
| Molecular Weight | 537.55 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥95% |
The structure incorporates various functional groups, including trifluoro, hydroxy, and sulfonamide moieties, which contribute to its biological activity.
1. Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibition capabilities. For instance, the sulfonamide group is known to interact with various enzymes, potentially leading to therapeutic effects against diseases like cancer and infections. The specific mechanism involves the inhibition of key enzymes that are vital for cellular proliferation.
2. Antioxidant Properties
Compounds containing naphthalene derivatives have demonstrated antioxidant activities. These properties are crucial for mitigating oxidative stress in cells, which is linked to various chronic diseases including cardiovascular disorders and neurodegenerative conditions.
3. Anti-inflammatory Effects
The presence of hydroxy and sulfonamide groups suggests potential anti-inflammatory effects. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, thus providing a pathway for treating inflammatory diseases.
Study 1: Enzyme Inhibition in Cancer Treatment
In a study published in Journal of Medicinal Chemistry, derivatives of naphthalene sulfonamides were evaluated for their ability to inhibit tumor growth in vitro. The results indicated that the tested compounds significantly reduced cell viability in several cancer cell lines by inducing apoptosis through caspase activation pathways.
Study 2: Antioxidant Activity Assessment
A comparative study assessed the antioxidant capacity of isopropyl derivatives against standard antioxidants like ascorbic acid. The findings revealed that the compound exhibited comparable or superior antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative damage .
Research Findings
Recent investigations have focused on the pharmacological profiles of similar compounds:
- ASK1 Inhibition : A related compound was identified as an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), which plays a critical role in mediating cellular responses to stress and inflammation. This inhibition suggests potential applications in treating conditions like chronic liver disease and cardiovascular damage .
- In Vitro Studies : Various in vitro assays demonstrated that isopropyl derivatives could modulate signaling pathways associated with cell survival and proliferation, indicating their multifaceted roles in cellular biology .
Eigenschaften
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-(naphthalen-2-ylsulfonylamino)naphthalen-2-yl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3NO6S/c1-15(2)37-26(34)23(25(33)27(28,29)30)21-14-22(19-9-5-6-10-20(19)24(21)32)31-38(35,36)18-12-11-16-7-3-4-8-17(16)13-18/h3-15,23,31-32H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXRUSNBUGMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














